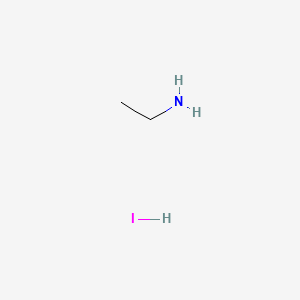

Ethylamine hydriodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYICZOIWSBQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-58-1 | |

| Record name | Ethylamine hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDRIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TZR47N82X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethylamine Hydriodide

Abstract

Ethylamine Hydriodide (CAS Number: 506-58-1), also known as Ethylammonium Iodide (EAI), is the salt formed from the primary amine, ethylamine, and hydroiodic acid. While the parent amine is a gas at room temperature, this crystalline solid form offers superior handling, stability, and dosing accuracy for various chemical applications. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key applications in materials science and as a potential reagent in pharmaceutical development, and critical safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important chemical compound.

Chemical Identity and Physicochemical Properties

This compound is an organic salt with the chemical formula C₂H₇N·HI. Its structure consists of an ethylammonium cation ([CH₃CH₂NH₃]⁺) and an iodide anion (I⁻). The salt is typically a white to light-yellow crystalline powder.[1] A critical characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere; therefore, it must be stored under inert, dry conditions.[1]

The conversion of gaseous ethylamine into a stable, solid salt like the hydriodide is a common strategy in chemical synthesis. This transformation facilitates easier storage, handling, and precise measurement, which is crucial for stoichiometric control in sensitive reactions. The high solubility in water and alcohol further enhances its utility as a reagent in various solvent systems.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 506-58-1 | [2] |

| Molecular Formula | C₂H₈IN (or C₂H₇N·HI) | [2] |

| Molecular Weight | 173.00 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 188 - 195 °C | [1][2] |

| Solubility | Freely soluble in water and alcohol. Practically insoluble in chloroform and ether. | [2] |

| Density | 2.10 g/cm³ | [2] |

| Hygroscopicity | Hygroscopic | [1] |

| SMILES | CCN.I |

Synthesis and Manufacturing

The synthesis of this compound is a straightforward acid-base neutralization reaction. The process involves the reaction of ethylamine, a weak base, with hydroiodic acid, a strong acid. The primary challenge in the synthesis is managing the highly exothermic nature of the reaction and handling the volatile and flammable ethylamine precursor.

Synthesis of Ethylamine Precursor

Industrially, ethylamine is produced on a large scale through two primary routes:

-

Reaction of Ethanol and Ammonia: This is the most common method, where ethanol and ammonia react in the presence of an oxide catalyst. This process also co-produces diethylamine and triethylamine, which must be separated.[3]

-

Reductive Amination of Acetaldehyde: Acetaldehyde reacts with ammonia and hydrogen to yield ethylamine.[3]

Preparation of this compound Salt

The conversion to the hydriodide salt is typically performed in a suitable solvent, such as ethanol or diethyl ether, to control the reaction temperature and facilitate the precipitation of the salt.

Caption: Synthesis workflow for this compound.

Causality: This protocol is designed for laboratory-scale synthesis. The use of an ice bath is critical to dissipate the heat generated during the exothermic acid-base neutralization, preventing the evaporation of volatile ethylamine and ensuring reaction control. The dropwise addition of the acid ensures the reaction does not proceed too quickly.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a known quantity of ethylamine (e.g., 1.0 mol) in anhydrous ethanol (200 mL).

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with gentle stirring.

-

Reaction: Slowly add a stoichiometric equivalent of hydroiodic acid (e.g., 1.0 mol, typically 57% in water) dropwise from the dropping funnel over 1-2 hours. Monitor the internal temperature to ensure it remains below 10 °C.

-

Precipitation: As the reaction proceeds, a white precipitate of this compound will form. After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anhydrous ethanol or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) for several hours. Store the final product in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Applications in Research and Development

Materials Science: Perovskite Optoelectronics

The most significant and well-documented application of this compound is as a precursor in the fabrication of perovskite materials for optoelectronic devices.[2] Perovskites are a class of materials with a specific crystal structure (ABX₃) that have shown remarkable efficiency in solar cells and light-emitting diodes (LEDs).

In this context, this compound (EAI) serves as the 'A' site cation source. It is often used in combination with other organic cations like methylammonium iodide (MAI) and inorganic cations like cesium to fine-tune the properties of the resulting perovskite film.

-

Band Gap Tuning: The size of the ethylammonium cation is larger than the methylammonium cation. Incorporating EAI into the perovskite lattice, for example in (EA)ₓ(MA)₁₋ₓPbI₃, can alter the lattice parameters and widen the optical band-gap.[2] This allows researchers to engineer the material to absorb different parts of the solar spectrum or emit light at specific wavelengths.

-

Morphology and Stability: The use of specific organic cations can influence the crystal growth, grain size, and overall morphology of the perovskite thin film. This has profound effects on device performance and long-term stability.

Caption: Role of Ethylammonium Iodide in a perovskite structure.

Pharmaceutical and Chemical Synthesis

While direct applications of this compound in final drug products are not common, its role as a reagent and intermediate is significant. Ethylamine itself is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[3] For instance, it is an intermediate in the production of the antihypertensive drug guanethidine and the herbicide atrazine.[3]

The hydriodide salt offers a practical advantage in these syntheses. As a stable, crystalline solid, it can be weighed and dispensed with high precision, which is critical for maintaining stoichiometry in multi-step organic syntheses. The iodide anion can also participate in or influence subsequent reactions, although in many cases, the free base is liberated in situ by adding a stronger, non-nucleophilic base just before it is needed. Certain ethylamine derivatives have been investigated for their potential as treatments for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[1]

Safety and Handling

This compound must be handled with appropriate care, consistent with good laboratory practice. The primary hazards are associated with the ethylammonium cation, which can cause irritation, and the potential release of volatile ethylamine or hydroiodic acid upon decomposition or reaction.

Table 2: GHS Hazard Classification Note: This data is synthesized from information available for ethylamine and its hydrochloride salt, as a specific, comprehensive SDS for the hydriodide is not widely available.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]

Storage and Stability

-

Conditions to Avoid: Avoid exposure to moisture, heat, and incompatible materials (e.g., strong oxidizing agents, strong bases).

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][4] Due to its hygroscopic nature, storage in a desiccator or under an inert gas atmosphere is recommended for long-term stability.[1]

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

-

Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

-

PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Algenome Shop. (n.d.). Ethylamine Hydroiodide - 5g. Retrieved from [Link]

- Google Patents. (n.d.). US6214859B1 - Ethylamine derivatives.

Sources

ethylamine hydriodide chemical properties and structure

An In-Depth Technical Guide to Ethylamine Hydriodide: Properties, Structure, and Synthesis

Abstract

This compound, also known as ethylammonium iodide (EAI), is an organic salt of increasing importance, primarily recognized for its role as a precursor and additive in the fabrication of perovskite-based optoelectronic devices. Its properties influence crystal growth, morphology, and stability of perovskite films, making a thorough understanding of its chemical and physical characteristics essential for materials science and semiconductor research. This guide provides a comprehensive overview of the fundamental properties, molecular and structural features, a detailed synthesis protocol, and the key spectroscopic characteristics of this compound, grounded in established chemical principles and supported by authoritative references.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 506-58-1 | [1] |

| Molecular Formula | C₂H₈IN | [1] |

| Molecular Weight | 173.00 g/mol | [1] |

| Appearance | White to light-yellow crystalline powder | [1][2] |

| Melting Point | 193 °C | [1] |

| Solubility (Water) | Highly soluble. For comparison, the analogous salt ammonium iodide has a solubility of 172.3 g/100 mL at 20 °C. | [2][3] |

| Solubility (Organic) | Highly soluble in ethanol, DMF, DMSO. | [2] |

Molecular and Crystal Structure

The structure of this compound is defined by the ionic bond between the ethylammonium cation and the iodide anion. The positive charge is localized on the ammonium group, which is formed by the protonation of the ethylamine's primary amine.

Caption: Ionic structure of this compound.

Crystal Structure Insights

As of the date of this guide, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, analysis of related compounds, such as tetraethylammonium iodide, reveals a distorted wurtzite lattice structure.[4] It is reasonable to infer that this compound forms a well-defined crystalline lattice, the precise parameters of which remain a subject for future crystallographic studies. The primary interactions governing the solid state are the strong electrostatic forces between the ethylammonium cations and iodide anions, supplemented by hydrogen bonding from the -NH₃⁺ group.

Synthesis of this compound: A Validated Protocol

The synthesis of alkylammonium halides is a standard acid-base neutralization reaction. The following protocol is adapted from established procedures for analogous compounds, such as methylammonium iodide and octylammonium iodide, and represents a reliable method for producing high-purity this compound.[5][6]

Causality: The reaction is a highly exothermic acid-base neutralization. Performing the addition of the strong acid at 0 °C is critical to control the reaction rate, manage heat evolution, and prevent potential side reactions or degradation of the amine. The subsequent purification by recrystallization is necessary to remove any unreacted starting materials or byproducts, yielding a high-purity crystalline solid suitable for sensitive applications like perovskite fabrication.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

Ethylamine solution (e.g., 70% in water or anhydrous)

-

Hydroiodic acid (HI, 57 wt% in water, stabilized)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a calculated amount of ethylamine solution in ethanol. Place the flask in an ice bath and allow it to cool to 0 °C with stirring.

-

Acid Addition: Slowly add a stoichiometric equivalent (1:1 molar ratio) of hydroiodic acid dropwise to the stirred ethylamine solution using a dropping funnel over a period of 1-2 hours. Critical Step: Maintain the temperature of the reaction mixture at or below 5 °C throughout the addition to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Solvent Removal: Remove the solvent in vacuo using a rotary evaporator at a bath temperature of approximately 50-60 °C. This will yield a solid or semi-solid crude product, which may be off-white or yellowish.

-

Purification by Recrystallization: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add diethyl ether to the warm solution until it becomes cloudy, indicating the onset of precipitation. c. Allow the solution to cool slowly to room temperature, and then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

-

Isolation and Drying: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities. Dry the purified this compound under high vacuum for 24 hours. Store the final product in a desiccator or glovebox.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a critical tool for confirming the structure and purity. In a solvent like DMSO-d₆, the following resonances are expected:

-

-CH₃ (Methyl Protons): A triplet, integrating to 3H, is expected around 1.1-1.3 ppm . The splitting into a triplet is due to coupling with the adjacent methylene (-CH₂-) protons.

-

-CH₂- (Methylene Protons): A quartet, integrating to 2H, is expected around 2.8-3.0 ppm . This downfield shift relative to a simple alkane is due to the electron-withdrawing effect of the adjacent ammonium group. The splitting into a quartet is due to coupling with the methyl (-CH₃) protons.

-

-NH₃⁺ (Ammonium Protons): A broad singlet, integrating to 3H, is expected in the region of 7.0-8.5 ppm . The chemical shift and broadness of this peak are highly sensitive to solvent, concentration, and hydrogen bonding.[7] In some cases, this peak may appear as a triplet due to coupling with the adjacent methylene protons, but this is often broadened to a singlet by quadrupole effects of the ¹⁴N nucleus and chemical exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy

The formation of the ammonium salt from the primary amine results in distinct changes in the IR spectrum. Key characteristic absorption bands include:

-

N-H Stretching: A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in an ammonium salt (R-NH₃⁺) and is significantly broadened due to strong hydrogen bonding in the crystal lattice. This band often overlaps with the C-H stretching vibrations.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl group will appear as sharp peaks around 2900-3000 cm⁻¹ , often superimposed on the broad N-H stretch.

-

N-H Bending (Asymmetric): A strong band is expected around 1570-1610 cm⁻¹ , corresponding to the asymmetric bending (scissoring) mode of the -NH₃⁺ group.

-

C-N Stretching: The C-N stretching vibration is expected in the fingerprint region, typically around 1000-1200 cm⁻¹ .

Applications in Research and Development

The primary application for high-purity this compound is in the field of materials science, specifically for perovskite photovoltaics. It is used as an additive or as a primary component in mixed-cation perovskite formulations.

Mechanism of Action in Perovskites:

-

Band-Gap Tuning: The size of the A-site cation (in the ABX₃ perovskite structure) affects the lattice parameters and the overlap of atomic orbitals. Substituting or adding ethylammonium in place of the smaller methylammonium can widen the optical band-gap.[1]

-

Stability Enhancement: The incorporation of different cations can improve the structural and environmental stability of the perovskite film, a critical challenge for the commercialization of perovskite solar cells.[9]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Due to its hygroscopic nature, storage in a desiccator or an inert atmosphere (e.g., in a glovebox) is recommended for maintaining high purity.

References

-

Wait, E., & Powell, H. M. (1958). The crystal and molecular structure of tetraethylammonium iodide. Journal of the Chemical Society (Resumed), 1872. Available at: [Link]

- Perry, D. L. (2011). Handbook of Inorganic Compounds (2nd ed.). CRC Press.

-

Nitta, I. (2008). On the Crystal Structure of Tetra-ethyl Ammonium Iodide. ResearchGate. Available at: [Link]

-

Hsu, H. et al. (2015). High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive. Journal of Materials Chemistry A, 3, 9271-9277. Available at: [Link]

-

Aharon, S. et al. (2016). Deciphering the Role of Impurities in Methylammonium Iodide and Their Impact on the Performance of Perovskite Solar Cells. Advanced Materials Interfaces. Available at: [Link]

-

Lee, M. M. et al. (2012). Efficient Hybrid Solar Cells Based on Meso-Superstructured Organometal Halide Perovskites. Science, 338(6107), 643-647. (Protocol described within supplementary materials, analogous synthesis for MAI). Available at: [Link]

-

Kubicki, D. J. et al. (2017). New Synthetic Route of Ultrapure Alkylammonium Iodides for Perovskite Thin Films of Superior Optoelectronic Properties. ResearchGate. Available at: [Link]

-

Jana, A. (2017). Response to "How to prepare octylammonium iodide". ResearchGate. Available at: [Link]

-

Glaser, T. et al. (2019). Quantifying the Composition of Methylammonium Lead Iodide Perovskite Thin Films with Infrared Spectroscopy. The Journal of Physical Chemistry C, 123(36), 21959-21967. Available at: [Link]

-

Filippov, A. et al. (2020). Temperature dependence of 1H NMR chemical shifts and diffusivity of confined ethylammonium nitrate ionic liquid. Magnetic Resonance Imaging, 74, 84-89. Available at: [Link]

-

PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved January 18, 2026, from [Link]

-

Vervoorts, P. et al. (2020). Degradation of the Formamidinium Cation and the Quantification of the Formamidinium–Methylammonium Ratio in Lead Iodide Hybrid Perovskites by Nuclear Magnetic Resonance Spectroscopy. The Journal of Physical Chemistry C, 124(31), 16971-16980. Available at: [Link]

-

Gelin, M. F. et al. (2017). Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. ResearchGate. Available at: [Link]

-

Materials Project. (n.d.). Methylammonium lead iodide. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Ammonium iodide. Retrieved January 18, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. msesupplies.com [msesupplies.com]

- 3. Ammonium iodide - Wikipedia [en.wikipedia.org]

- 4. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. materials database [materials.hybrid3.duke.edu]

- 7. Temperature dependence of 1H NMR chemical shifts and diffusivity of confined ethylammonium nitrate ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-performance and high-durability perovskite photovoltaic devices prepared using ethylammonium iodide as an additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of Ethylamine Hydriodide for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For ethylamine hydriodide (also known as ethylammonium iodide), a compound of increasing interest in areas such as perovskite solar cells and as a reagent in organic synthesis, a comprehensive understanding of its solubility profile is paramount. This guide provides an in-depth exploration of the solubility of this compound across a spectrum of solvent classes. Beyond a mere compilation of data, this document delves into the fundamental principles governing its dissolution, offering field-proven insights into experimental determination and the causality behind its behavior. It is designed to be a self-validating system of knowledge, empowering researchers and drug development professionals to make informed decisions in their laboratory work.

The Molecular Profile of this compound: A Prelude to its Solubility

This compound (C₂H₅NH₃I) is an ionic salt formed from the protonation of the weak base ethylamine by hydroiodic acid. Its structure, consisting of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the iodide anion (I⁻), is the primary determinant of its solubility characteristics. The ethylammonium cation possesses a polar, charged ammonium group capable of hydrogen bonding, attached to a small, nonpolar ethyl group. The iodide anion is a large, soft, and highly polarizable anion. The interplay of these features dictates the compound's interaction with various solvents.

Solubility Profile: A Qualitative and Quantitative Overview

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Observed Solubility |

| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Highly Soluble / Freely Soluble[1][2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble[1] |

| Nonpolar Aprotic | Chloroform (CHCl₃), Diethyl Ether (Et₂O) | Practically Insoluble[2] |

| Nonpolar | Toluene, Hexane | Expected to be Insoluble |

This observed pattern aligns with the fundamental chemical principle of "like dissolves like."[3] The high solubility in polar solvents is a direct consequence of the strong intermolecular forces that can be established between the ions of this compound and the solvent molecules.

The Science of Solvation: Unpacking the "Why"

The dissolution of an ionic compound like this compound is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process can be conceptually broken down into two main steps: the breaking of the ionic lattice (endothermic) and the solvation of the resulting ions (exothermic).

The Dominance of Polar Protic Solvents

In polar protic solvents such as water and ethanol, the high solubility of this compound is driven by several key interactions:

-

Ion-Dipole Interactions: The positive pole of the solvent's dipole (the hydrogen atoms in water's O-H bonds or ethanol's O-H bond) is strongly attracted to the iodide anion. Simultaneously, the negative pole (the oxygen atom) is attracted to the ethylammonium cation.

-

Hydrogen Bonding: The hydrogen atoms on the -NH₃⁺ group of the ethylammonium cation are excellent hydrogen bond donors, readily interacting with the lone pairs on the oxygen atoms of water or ethanol.[4]

-

Dielectric Constant: Polar protic solvents have high dielectric constants, which effectively reduces the electrostatic attraction between the ethylammonium and iodide ions, facilitating their separation and dissolution.

Figure 1: Dissolution process of this compound in a polar protic solvent.

Strong Interactions with Polar Aprotic Solvents

Polar aprotic solvents like DMF and DMSO are also effective at dissolving this compound. While they lack the ability to donate hydrogen bonds, their large dipole moments allow for strong ion-dipole interactions with both the cation and the anion. The negative end of the dipole (the oxygen atom in both DMF and DMSO) strongly solvates the ethylammonium cation, while the positive end (distributed over the rest of the molecule) interacts with the iodide anion.

The Immiscibility with Nonpolar Solvents

The insolubility of this compound in nonpolar solvents like chloroform and ether is a direct result of the mismatch in intermolecular forces. Nonpolar solvents primarily interact through weak London dispersion forces. These forces are insufficient to overcome the strong electrostatic attractions holding the ethylammonium and iodide ions together in the crystal lattice. Furthermore, the energy penalty of disrupting the solvent-solvent interactions to create a cavity for the ions is not compensated by strong solute-solvent interactions.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative data, researchers will often need to determine the solubility of this compound experimentally. The following protocols provide a robust framework for obtaining reliable and reproducible results.

The Shake-Flask Method for Equilibrium Solubility

This is the gold-standard method for determining the equilibrium solubility of a solid in a liquid.

Protocol:

-

Preparation: Add an excess amount of finely powdered this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. A filtered syringe is recommended.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique. Options include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This is a simple but potentially less accurate method.

-

Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration by comparing the absorbance to a standard curve.

-

Titration: The concentration of the iodide ion can be determined by titration with a standardized solution of silver nitrate.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining concentration, especially if impurities are a concern.

-

-

Calculation: Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Figure 2: Workflow for the shake-flask method of solubility determination.

Factors Influencing Experimental Accuracy

To ensure the trustworthiness of the obtained solubility data, the following factors must be carefully controlled:

-

Temperature: Solubility is highly temperature-dependent. Maintain a constant and accurately measured temperature throughout the experiment.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility. Use high-purity reagents.

-

Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by taking samples at different time points until the concentration remains constant.

-

pH of the Solution: For protic solvents, the pH can influence the protonation state of the amine and thus its solubility. Buffer the solution if necessary.

Conclusion: From Fundamental Principles to Practical Application

The solubility of this compound is a classic example of how fundamental principles of intermolecular forces and thermodynamics dictate the behavior of a compound in different chemical environments. Its high solubility in polar solvents is a direct result of strong ion-dipole interactions and, in the case of protic solvents, hydrogen bonding. Conversely, its insolubility in nonpolar solvents highlights the inability of weak dispersion forces to overcome the compound's lattice energy. For researchers and professionals in drug development and materials science, a firm grasp of these principles, coupled with robust experimental techniques, is essential for leveraging the full potential of this compound in their work. This guide provides the necessary framework for achieving that understanding and for generating reliable, in-house solubility data where published values are lacking.

References

-

PubChem. Ethylamine. National Center for Biotechnology Information. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

Quora. How will you determine the solubility of a solid in a liquid solvent?. [Link]

-

Solubility of Things. Ethylamine. [Link]

-

Purdue University Department of Chemistry. LIKE DISSOLVES LIKE. [Link]

-

PubChem. Ethylamine, hydroiodide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethylamine Hydriodide in the Laboratory

Introduction

Ethylamine hydriodide (CAS 506-58-1), the salt formed from the reaction of ethylamine and hydroiodic acid, is a valuable precursor in various chemical syntheses.[1] Its applications can be found in the fabrication of perovskites for photovoltaic applications, highlighting its importance in materials science and renewable energy research.[1] While its utility is significant, the safe handling of this compound is paramount, as its properties are intrinsically linked to its constituent parts: the volatile, flammable, and corrosive ethylamine, and the strong acid, hydroiodic acid. This guide provides a comprehensive overview of the safety and handling of this compound for researchers, scientists, and drug development professionals. It is designed to foster a culture of safety by not only outlining procedures but also explaining the scientific rationale behind them.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary hazards stem from the properties of ethylamine, which can be liberated from the salt.

Health Hazards

This compound is classified as a substance that causes skin and serious eye irritation.[2][3] Contact with the skin can lead to irritation, and prolonged exposure may cause more severe effects.[4] The most significant risk to the eyes is serious irritation, which necessitates immediate and thorough rinsing if contact occurs.[2][3]

Inhalation of ethylamine vapors, which can be released from the salt, may cause respiratory irritation.[5][6] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat.[5][6] Ethylamine is harmful if inhaled.[5][6]

Ingestion of this compound can be harmful.[7][8] Ingestion of ethylamine can cause severe burns to the mouth and stomach.[9]

Physicochemical Hazards

While this compound itself is a solid, the parent compound, ethylamine, is an extremely flammable gas or liquid with a low flash point.[4][5][9] Therefore, conditions that could lead to the decomposition of this compound and the release of ethylamine must be carefully controlled. Sources of ignition such as open flames, sparks, and hot surfaces must be strictly avoided in areas where this compound is handled or stored.[4][5]

Chemical Reactivity and Incompatibilities

Ethylamine is a base and will react exothermically with acids.[9][10][11] It also reacts vigorously with oxidizing agents.[9][11][12] this compound should be stored away from strong acids and oxidizers.[10] Incompatible materials also include nitrates, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][9][11] Contact with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[9][10]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of this compound. This includes engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).

Engineering Controls

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][13] This is crucial to minimize the inhalation of any liberated ethylamine vapors.

Grounding: All equipment used when handling the product must be grounded to prevent the buildup of static electricity, which could serve as an ignition source.[4][10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[4][14] | To protect against serious eye irritation from dust particles or splashes.[2][3] |

| Hand Protection | Wear protective gloves. The specific glove material should be chosen based on its resistance to both ethylamine and iodide compounds.[2][3][4] | To prevent skin irritation and potential absorption.[2][4] |

| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[4][9] | To protect the skin from irritation and contamination.[2][4] |

| Respiratory Protection | In situations where ventilation is inadequate or there is a risk of significant inhalation exposure, a NIOSH-approved respirator may be necessary.[4] | To prevent respiratory tract irritation from ethylamine vapors.[5][6] |

Hygiene Practices

Always wash hands thoroughly after handling this compound, even if gloves were worn.[2][13] Do not eat, drink, or smoke in laboratory areas where this chemical is used.[15]

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to minimizing risks.

Handling

-

Avoid dust formation: Handle this compound carefully to avoid generating dust.[13]

-

Use in a well-ventilated area: Always handle this compound in a chemical fume hood.[4][13]

-

Prevent contact: Avoid contact with skin, eyes, and clothing.[4][13]

-

Grounding and bonding: For transfers of significant quantities, ensure containers are bonded and grounded.[4][10]

-

Avoid ignition sources: Keep away from heat, sparks, and open flames.[4][5]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[10][13]

-

Temperature: Store in a cool place.[4][10] Refrigeration may be recommended.[4]

-

Incompatibilities: Store separately from acids, oxidants, and other incompatible materials.[4][10]

-

Security: For larger quantities, consider storing in a locked cabinet.[4]

Emergency Procedures

Preparedness for emergencies is a key component of laboratory safety.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3][16] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[2][3][16] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Spill Response

For a minor spill of this compound solid:

-

Alert others: Notify personnel in the immediate area of the spill.[17]

-

Don PPE: Put on appropriate personal protective equipment, including gloves, goggles, and a lab coat.[17]

-

Containment: If it is a powder, carefully sweep it up to avoid creating dust.[13] For a solution, create a dike around the spill with an inert absorbent material.[17][18]

-

Cleanup: Carefully scoop the swept solid or the absorbent material into a suitable container for disposal.[17]

-

Decontamination: Wash the spill area with soap and water.[17]

-

Waste Disposal: Label the container with the waste material and dispose of it as hazardous waste according to institutional and local regulations.[17]

For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team.[18][19]

Firefighting Measures

In the event of a fire involving this compound, the primary concern will be the potential release of flammable and toxic ethylamine vapors and other hazardous combustion products like nitrogen oxides, carbon monoxide, and carbon dioxide.[13]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Dispose of in suitable, closed containers.[13]

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local regulations.[5][10]

-

Professional Service: It is recommended to contact a licensed professional waste disposal service.[10]

Visualizing Safety Workflows

Experimental Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of this compound.

Decision Tree for Spill Response

Caption: A decision tree for responding to an this compound spill.

Conclusion

This compound is a compound with significant utility in modern chemical research. However, its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of risk assessment, exposure control, and emergency preparedness into all laboratory activities involving this compound, researchers can mitigate the associated risks and ensure a safe working environment. This guide serves as a foundational resource to support those goals, but it is incumbent upon each user to consult the most up-to-date Safety Data Sheet and their institution's specific safety policies before commencing work.

References

-

Ethylamine | C2H5NH2 | CID 6341 - PubChem - NIH. (n.d.). PubChem. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 506-58-1 Name: Ethylamine Hydroiodide - XiXisys. (n.d.). XiXisys. [Link]

-

MATERIAL SAFETY DATA SHEET - Bio. (2009, November 18). Bio-Rad. [Link]

-

Ethylamine Hydroiodide Safety Data Sheets(SDS) lookchem. (n.d.). LookChem. [Link]

-

Ethylamine - Tecnoproject. (n.d.). Tecnoproject. [Link]

-

material safety data sheet - ethylamine solution 70% - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. [Link]

-

ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS | CAS 75-04-7 MSDS - Loba Chemie. (2016, June 1). Loba Chemie. [Link]

-

ethylamine Interim AEGL Document - EPA. (n.d.). EPA. [Link]

-

Chemical Spill Response Procedure - University of Manitoba. (n.d.). University of Manitoba. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). CUNY. [Link]

Sources

- 1. Ethylamine Hydroiodide | 506-58-1 [chemicalbook.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 506-58-1 Name: Ethylamine Hydroiodide [xixisys.com]

- 3. lookchem.com [lookchem.com]

- 4. bio.vu.nl [bio.vu.nl]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tecnoproject.com [tecnoproject.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ETHYLAMINE, AQUEOUS SOLUTION, WITH NOT LESS THAN 50% BUT NOT MORE THAN 70% ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.fr [fishersci.fr]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 18. ccny.cuny.edu [ccny.cuny.edu]

- 19. umanitoba.ca [umanitoba.ca]

An In-depth Technical Guide to the Crystal Structure of Ethylamine Hydriodide

Abstract

The precise three-dimensional arrangement of ions in a crystal lattice is a critical determinant of a material's bulk properties, including its stability, solubility, and electronic characteristics. For active pharmaceutical ingredients (APIs) and other specialty chemicals, the formation of salts, such as hydrohalides, is a common strategy to improve these properties. This guide provides a comprehensive technical overview of the crystal structure of ethylamine hydriodide (CH₃CH₂NH₃⁺I⁻), a simple yet fundamental organic salt. Due to the limited availability of its published crystal structure in public databases, this paper will use the well-characterized crystal structure of its close analogue, methylammonium iodide (CH₃NH₃⁺I⁻), as a primary illustrative model. We will detail the synthesis and crystallization, the definitive technique of single-crystal X-ray diffraction for structural elucidation, and an in-depth analysis of the expected ionic packing and hydrogen bonding networks that define the crystalline state. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the principles governing the solid-state chemistry of organic ammonium halides.

Introduction

Ethylamine (CH₃CH₂NH₂) is a primary aliphatic amine that serves as a crucial building block in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and polymers.[1] Like other amines, it is basic and readily reacts with acids to form salts. The formation of these salts, particularly with hydrohalic acids, is a cornerstone of pharmaceutical development, as it can significantly enhance the aqueous solubility, stability, and bioavailability of an API.

This compound, the salt formed from the reaction of ethylamine with hydroiodic acid, consists of the ethylammonium (CH₃CH₂NH₃⁺) cation and the iodide (I⁻) anion. The solid-state arrangement of these ions, or the crystal structure, is dictated by a delicate balance of electrostatic forces, van der Waals interactions, and, most critically, hydrogen bonding. The N⁺-H donors of the ethylammonium cation form strong hydrogen bonds with the iodide anion acceptor, creating a robust, three-dimensional lattice. Understanding this architecture is paramount for predicting and controlling the material's physicochemical properties.

While the crystal structures of many simple organic salts are well-documented, a definitive, publicly accessible single-crystal X-ray diffraction study for this compound is not readily found. Therefore, to provide a scientifically rigorous and illustrative guide, we will leverage the known crystallographic data of methylammonium iodide (MAI) .[2] The substitution of a methyl for an ethyl group represents a minimal structural change, allowing the fundamental principles of synthesis, analysis, and the dominant N⁺-H···I⁻ hydrogen bonding interactions to be accurately described and visualized.

Physicochemical Properties

A baseline understanding of the properties of the parent amine and its salt is essential.

| Property | Ethylamine (Parent) | This compound (Salt) |

| Chemical Formula | C₂H₇N | C₂H₈IN |

| Molecular Weight | 45.08 g/mol | 173.00 g/mol |

| Appearance | Colorless gas or liquid | Expected to be a white or off-white crystalline solid |

| Boiling/Melting Point | BP: 16.6 °C | MP: 193 °C |

| Solubility | Miscible in water | Expected to be highly soluble in water |

| CAS Number | 75-04-7 | 506-58-1 |

Synthesis and Single-Crystal Growth

The preparation of high-quality single crystals suitable for X-ray diffraction is the foundational experimental step. The process involves two key stages: synthesis of the salt and its subsequent crystallization.

The synthesis is a straightforward acid-base neutralization reaction. The causality behind the choice of reagents and conditions is to ensure a complete reaction while minimizing impurities and side reactions.

Protocol:

-

Reagent Preparation: Prepare a solution of ethylamine (e.g., 70% in water) and a solution of hydroiodic acid (e.g., 57 wt. % in water).

-

Reaction: In a flask placed in an ice bath (to manage the exothermic reaction), slowly add the hydroiodic acid solution dropwise to the stirring ethylamine solution until the pH is neutral (~7.0).

-

Isolation: Remove the solvent (water) using a rotary evaporator. The resulting solid is crude this compound.

-

Purification: Wash the crude product with a solvent in which the salt is sparingly soluble, such as diethyl ether, to remove any unreacted starting materials. Dry the purified white powder under vacuum.

The goal of crystallization is to allow the ions to arrange themselves into a highly ordered lattice slowly. The choice of solvent is critical; it must dissolve the salt sufficiently but also be volatile enough to evaporate over a period of days to weeks.

Protocol:

-

Solution Preparation: Prepare a saturated solution of the synthesized this compound in a suitable solvent, such as ethanol or a mixture of ethanol and acetonitrile. Gentle heating can be used to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm) into a clean crystallizing dish or vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated cap or parafilm with pinholes. This restricts the rate of solvent evaporation, which is the key to growing large, high-quality single crystals rather than a polycrystalline powder.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days or weeks, as the solvent slowly evaporates, single crystals should form.

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a unique pattern, from which the crystal structure can be determined.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a monochromatic X-ray beam, and thousands of diffraction intensities are collected by a detector.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the symmetry (space group) of the crystal. Initial phases for the structure factors are calculated, leading to an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed pattern. The quality of the final model is assessed by metrics such as the R-factor (residual factor), where a lower value indicates a better fit.

Crystallographic Data and Structural Analysis (Model System: Methylammonium Iodide)

| Parameter | Methylammonium Iodide (MAI)[2] |

| Formula | CH₆IN |

| Crystal System | Tetragonal |

| Space Group | P 4/n m m |

| Unit Cell a, b | 5.124 Å |

| Unit Cell c | 9.039 Å |

| Unit Cell α, β, γ | 90°, 90°, 90° |

| Volume | 237.1 ų |

| Z (Formula units/cell) | 2 |

| Data Source | Crystallography Open Database (COD) ID 8000325 |

-

Ionic Packing: The structure consists of methylammonium (CH₃NH₃⁺) cations and iodide (I⁻) anions. In the tetragonal unit cell, these ions are arranged in a highly ordered, repeating pattern. The packing is primarily governed by the need to balance electrostatic charges and to accommodate the hydrogen bonding network.

-

Hydrogen Bonding Network: The most significant intermolecular interaction stabilizing the crystal lattice is the hydrogen bonding between the ammonium group of the cation and the iodide anion. The three acidic protons on the nitrogen atom (N⁺-H) act as hydrogen bond donors, while the large, electron-rich iodide anion acts as the acceptor. This results in a network of N⁺-H···I⁻ interactions that link the cations and anions into a cohesive three-dimensional structure.

-

Implications for this compound: The crystal structure of this compound is expected to be dominated by the same N⁺-H···I⁻ hydrogen bonding. However, the presence of the larger ethyl group (CH₃CH₂-) in place of the methyl group (CH₃-) would have two primary effects:

-

Increased Unit Cell Volume: The larger steric bulk of the ethyl group will require more space, leading to a larger unit cell volume.

-

Potential Change in Symmetry: The less symmetric ethyl group may lead to a crystal structure with lower symmetry (e.g., orthorhombic or monoclinic) compared to the tetragonal system of MAI, as packing the bulkier groups efficiently might require a less symmetrical arrangement.

-

Conclusion

The crystal structure of this compound, like other organic ammonium halides, is fundamentally defined by a robust network of N⁺-H···I⁻ hydrogen bonds that directs the three-dimensional packing of the constituent ions. This guide has outlined the essential experimental workflow, from synthesis and crystallization to definitive structural analysis by single-crystal X-ray diffraction. By using the well-characterized structure of methylammonium iodide as a model, we have elucidated the key structural features expected for this compound. The primary difference would arise from the increased steric demand of the ethyl group, which would likely result in a larger unit cell and potentially a lower crystal symmetry. For professionals in drug development and materials science, a thorough understanding of these solid-state interactions is critical for controlling and optimizing the physical properties of crystalline materials.

References

-

Global Substance Registration System. This compound. Available from: [Link]

-

Safrole. Ethylamine Properties, Reactions, and Applications. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519034, Methylamine hydroiodide. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6341, Ethylamine. Available from: [Link]

-

Duke University. Methylammonium lead iodide - materials database. Available from: [Link]

-

ACS Publications. Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide. Available from: [Link]

-

CORE. Inversion symmetry and bulk Rashba effect in methylammonium lead iodide perovskite single crystals. Available from: [Link]

-

Duke University. Crystal system - materials database. Available from: [Link]

-

ResearchGate. How can I determine and calculate lattice parameters and how to identify phase group of my synthesized methylammonium lead iodide materials?. Available from: [Link]

-

UniversePG. Investigation of Structural with Electronic Properties of Methylammonium Lead Iodide Perovskite Using Density Functional Theory. Available from: [Link]

-

Duke University. Crystal system - materials database. Available from: [Link]

-

Materials Explorer. Materials Project - CH₃NH₃PbI₃ (Orthorhombic Perovskite). Available from: [Link]

-

Crystallography Open Database. Search results for space group 'P b m a'. Available from: [Link]

-

Sciencemadness Discussion Board. Ethylamine Synthesis. Available from: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

-

Wikipedia. Ethylamine. Available from: [Link]

-

Safrole. Ethylamine Properties, Reactions, and Applications. Available from: [Link]

-

ResearchGate. Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide. Available from: [Link]

Sources

ethylamine hydriodide as a precursor for 2D perovskites

An In-depth Technical Guide to Ethylamine Hydriodide as a Precursor for 2D Perovskites

Abstract

Two-dimensional (2D) Ruddlesden-Popper perovskites have emerged as a class of materials with exceptional stability and tunable optoelectronic properties, addressing key limitations of their 3D counterparts.[1][2] The selection of the organic spacer cation is a critical determinant of the resulting material's structure and function. This technical guide provides an in-depth examination of this compound (EAHI), also known as ethylammonium iodide (EAI), a foundational precursor for forming highly stable and efficient 2D perovskites. We will explore the synthesis and properties of EAHI, its role in the formation of 2D perovskite crystal structures, and the subsequent impact on the material's optoelectronic characteristics and stability. This document serves as a comprehensive resource for researchers and engineers, offering both theoretical understanding and practical, field-proven protocols for the synthesis and fabrication of ethylamine-based 2D perovskites.

Introduction: The Pivotal Role of Organic Spacers in 2D Perovskites

Three-dimensional (3D) organic-inorganic hybrid perovskites have demonstrated remarkable power conversion efficiencies (PCEs) in photovoltaic applications.[1] However, their long-term operational stability remains a significant hurdle for commercialization, primarily due to their susceptibility to moisture, heat, and light-induced degradation.[2] The introduction of large, bulky organic cations to create 2D and quasi-2D perovskite structures has proven to be an effective strategy to overcome these stability issues.[1][2]

These large organic cations, often referred to as "spacers," insert between the inorganic lead-halide octahedral layers, forming a quantum well-like structure.[3] This dimensional reduction not only enhances environmental stability due to the hydrophobic nature of the organic spacers but also allows for fine-tuning of the material's electronic and optical properties through quantum and dielectric confinement.[4][5] The choice of the organic spacer is therefore a critical decision in the design of 2D perovskite materials, influencing everything from crystal structure and film morphology to carrier dynamics and device performance.[6][7] this compound, a simple yet effective precursor, provides the ethylammonium (EA⁺) cation, which serves as a canonical spacer for creating robust 2D perovskite systems.

This compound (EAHI): Core Properties and Synthesis

This compound (CH₃CH₂NH₃I) is the salt formed from the reaction of ethylamine and hydroiodic acid. The resulting ethylammonium cation is one of the smallest and most fundamental organic spacers used in Ruddlesden-Popper phase perovskites.

Physicochemical Properties

Understanding the properties of the precursor is essential for controlling the synthesis of the final perovskite material. Ethylamine is a colorless gas with a strong ammonia-like odor, and it is highly soluble in water and ethanol.[8][9][10] The properties of the salt, EAHI, are critical for its use in perovskite precursor solutions.

| Property | Value | Source |

| Chemical Formula | C₂H₈IN | PubChem |

| Molecular Weight | 173.04 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Solubility | Soluble in polar solvents like DMF, DMSO, GBL | General Knowledge |

| Cation | Ethylammonium (CH₃CH₂NH₃⁺) | - |

| Anion | Iodide (I⁻) | - |

Synthesis of this compound

The synthesis of high-purity EAHI is a prerequisite for fabricating high-quality perovskite films. The most common laboratory-scale method is a simple acid-base neutralization reaction.

Causality Behind the Protocol: This reaction leverages the basicity of the amine group on ethylamine and the strong acidic nature of hydroiodic acid.[9] The reaction is typically performed in an ice bath to control the significant exothermicity of the neutralization, preventing solvent evaporation and potential side reactions. The use of a rotary evaporator for solvent removal is crucial for obtaining a dry, crystalline product without thermal degradation. Recrystallization is a critical purification step to remove unreacted starting materials and byproducts, ensuring the high purity required for optoelectronic applications.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a 250 mL round-bottom flask, dissolve 10 g of ethylamine (70% solution in water) in 100 mL of ethanol. Place the flask in an ice bath and stir with a magnetic stir bar.

-

Reaction: Slowly add a stoichiometric equivalent of hydroiodic acid (57 wt% in water) dropwise to the ethylamine solution while stirring vigorously. Monitor the pH to ensure it reaches neutral (~7.0).

-

Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator at 50-60°C until a white precipitate forms.

-

Purification (Recrystallization):

-

Wash the resulting solid with diethyl ether to remove non-polar impurities.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (or ice bath) to induce crystallization.

-

Collect the white crystals by vacuum filtration.

-

-

Drying: Dry the purified crystals in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent. Store the final product in a desiccator or glovebox.

Workflow Diagram: Synthesis of EAHI

Caption: Workflow for the laboratory synthesis and purification of this compound (EAHI).

Formation of 2D Perovskites with Ethylammonium Spacers

The ethylammonium (EA⁺) cation acts as the spacer in the formation of 2D Ruddlesden-Popper (RP) phase perovskites, which have the general formula (A')₂(A)ₙ₋₁BₙX₃ₙ₊₁. In the simplest case where EAHI is the sole organic precursor used with lead iodide (PbI₂), a pure 2D structure (n=1) is formed: (EA)₂PbI₄.

Mechanism of Formation: The formation of the 2D structure is driven by the self-assembly of the components in the precursor solution. The bulky EA⁺ cations are too large to fit into the A-site of a 3D perovskite lattice. Instead, they coordinate to the surface of the inorganic [PbI₆]⁴⁻ octahedral layers through hydrogen bonds between the ammonium group (-NH₃⁺) and the iodide ions.[3] This arrangement results in insulating organic layers that sandwich the semiconducting inorganic layers, creating a natural quantum well structure.

Caption: Role of EAHI in the formation of a layered 2D perovskite structure.

Impact on Optoelectronic Properties and Stability

The incorporation of ethylammonium as a spacer cation has profound effects on the material's properties.

Optoelectronic Properties

The 2D structure of (EA)₂PbI₄ creates strong quantum and dielectric confinement effects.[5] The inorganic layers act as quantum wells, and the organic EA⁺ layers act as dielectric barriers. This leads to:

-

Increased Bandgap: The bandgap of (EA)₂PbI₄ is significantly wider (~2.2-2.4 eV) compared to its 3D counterpart, MAPbI₃ (~1.55 eV). This is a direct result of quantum confinement.

-

Large Exciton Binding Energy: The dielectric mismatch between the organic and inorganic layers enhances the Coulombic interaction between electrons and holes, leading to the formation of stable excitons with high binding energies ( > 200 meV).

-

Tunability: By creating mixed-dimensional or quasi-2D perovskites (where n > 1), the optoelectronic properties can be tuned between the 2D and 3D limits.[11]

Enhanced Stability

The primary motivation for using 2D perovskites is their superior stability.[2][12][13] The ethylammonium cations contribute to this in several ways:

-

Moisture Resistance: The ethyl groups are hydrophobic, creating a barrier that repels water molecules and prevents the degradation of the moisture-sensitive inorganic lattice.[2][13]

-

Thermal Stability: The layered structure is generally more thermodynamically stable than the 3D equivalent, showing less degradation at elevated temperatures.[12]

-

Structural Integrity: The organic spacers provide structural flexibility, which can help to accommodate strain and suppress ion migration, a key degradation pathway in 3D perovskites.[3]

Fabrication and Characterization of (EA)₂PbI₄ Thin Films

High-quality thin film fabrication is essential for device applications. Spin-coating is a widely used and reproducible method for depositing 2D perovskite films.[5]

Experimental Protocol: Spin-Coating of (EA)₂PbI₄ Thin Films

-

Precursor Solution Preparation:

-

Prepare a 0.5 M precursor solution by dissolving EAHI and PbI₂ in a 2:1 molar ratio in anhydrous N,N-Dimethylformamide (DMF).

-

For example, dissolve 173.04 mg of EAHI (1 mmol) and 230.5 mg of PbI₂ (0.5 mmol) in 1 mL of DMF.

-

Stir the solution on a hotplate at 70°C for at least 2 hours, then cool to room temperature. Filter the solution through a 0.22 µm PTFE syringe filter before use.

-

-

Substrate Preparation:

-

Clean substrates (e.g., glass or ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to create a hydrophilic surface.

-

-

Spin-Coating:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Dispense ~50 µL of the precursor solution onto the substrate.

-

Spin-coat using a two-step program:

-

Step 1: 1000 rpm for 10 seconds (spread phase).

-

Step 2: 4000 rpm for 30 seconds (evaporation phase).

-

-

-

Annealing:

-

Transfer the coated substrate onto a hotplate inside the glovebox.

-

Anneal at 100°C for 10 minutes to promote crystallization and remove residual solvent.

-

-

Characterization:

-

UV-Vis Spectroscopy: To determine the absorption onset and bandgap. A sharp excitonic peak around 510-520 nm is characteristic of (EA)₂PbI₄.

-

Photoluminescence (PL) Spectroscopy: To assess optical quality. A strong, narrow emission peak corresponding to the excitonic absorption should be observed.

-

X-Ray Diffraction (XRD): To confirm the crystalline phase. A series of low-angle diffraction peaks corresponding to the (00l) planes confirms the layered 2D structure.

-

Workflow Diagram: Thin Film Fabrication

Caption: Process flow for the fabrication and characterization of (EA)₂PbI₄ thin films.

Conclusion and Future Outlook

This compound is a fundamental yet powerful precursor for the development of stable and efficient 2D perovskite materials. Its simple structure provides the ethylammonium cation, which effectively templates the formation of layered Ruddlesden-Popper phases with enhanced environmental resilience and distinct optoelectronic properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize high-purity EAHI and fabricate high-quality (EA)₂PbI₄ thin films.

Future research will likely focus on using EAHI in conjunction with other organic cations to create more complex and functional 2D/3D heterostructures, further optimizing the balance between efficiency and stability for next-generation optoelectronic devices.[1][14]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Foundation of Advanced Perovskite Solar Cells: The Role of 2-(4-Fluorophenyl)ethylamine Hydroiodide. [Link]

-

ACS Publications. Phase-Stable Wide-Bandgap Perovskites with 2D/3D Structure for All-Perovskite Tandem Solar Cells. ACS Energy Letters. [Link]

-

RSC Publishing. The role of organic spacers in 2D/3D hybrid perovskite solar cells. Materials Chemistry Frontiers. [Link]

-

Wiley Online Library. Critical Role of Organic Spacers for Bright 2D Layered Perovskites Light‐Emitting Diodes. Advanced Science. [Link]

-

ResearchGate. Organic Spacers in 2D Perovskites: General Trends and Structure‐Property Relationships from Computational Studies. [Link]

-

RSC Publishing. The role of organic spacers in 2D/3D hybrid perovskite solar cells. [Link]

-

ResearchGate. Impact of Organic Spacers on the Carrier Dynamics in 2D Hybrid Lead-Halide Perovskites. [Link]

-

Advanced Science News. Perovskite Stability Gets a 2D Solution. [Link]

-

PubMed. Insight on the Stability of Thick Layers in 2D Ruddlesden-Popper and Dion-Jacobson Lead Iodide Perovskites. [Link]

-

ResearchGate. Two-dimensional perovskitoids enhance stability in perovskite solar cells. [Link]

-

MDPI. Photoluminescence and Stability of 2D Ruddlesden–Popper Halide Perovskites. [Link]

-

PubChem. Ethylamine. [Link]

-

PubMed. 2D Lead Iodide Perovskite with Mercaptan-Containing Amine and Its Exceptional Water Stability. [Link]

-

ResearchGate. Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. [Link]

-

Safrole. Ethylamine Properties, Reactions, and Applications. [Link]

-

UAB Digital Commons. Optoelectronic Properties of Microstructures of 3D and 2D Hybrid Perovskites. [Link]

-

PMC. Impact of halide variation on the optoelectronic properties of double perovskites. [Link]

-

MDPI. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. [Link]

-

Purdue University. Method for Synthesis of Highly Stable Lateral Heterostructures of 2D Halide Perovskites. [Link]

-

MDPI. 2D Ruddlesden–Popper Perovskites with Polymer Additive as Stable and Transparent Optoelectronic Materials for Building-Integrated Applications. [Link]

-

ResearchGate. Interactions Between 2D Halide Perovskite Materials and Methylamine Vapor. [Link]

-

OSTI.GOV. Organoammonium Ion-Based Perovskites Can Degrade to Pb0 via Amine-Pb(II) Coordination. [Link]

-

ResearchGate. Two-Dimensional halide perovskites: Synthesis, optoelectronic properties, stability, and applications. [Link]

-

SpringerLink. Fabrication Strategies for 2D Halide Perovskite Towards Next-Generation Optoelectronic Applications. [Link]

-

Semantic Scholar. Two-dimensional halide perovskites: synthesis, optoelectronic properties, stability, and applications. [Link]

-

Wikipedia. Ethylamine. [Link]

-

Cheméo. Ethylamine (CAS 75-04-7) - Chemical & Physical Properties. [Link]

Sources

- 1. The role of organic spacers in 2D/3D hybrid perovskite solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Perovskite Stability Issues Get a 2D Organic Solution [advancedsciencenews.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. safrole.com [safrole.com]

- 10. Ethylamine - Wikipedia [en.wikipedia.org]

- 11. "Optoelectronic Properties of Microstructures of 3D and 2D Hybrid Perov" by Bibek Singh Dhami [digitalcommons.library.uab.edu]

- 12. Insight on the Stability of Thick Layers in 2D Ruddlesden-Popper and Dion-Jacobson Lead Iodide Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

understanding the properties of ethylammonium iodide

An In-depth Technical Guide to the Properties of Ethylammonium Iodide

Introduction

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 506-58-1 | [1][2] |

| Chemical Formula | C₂H₈IN | [1][2] |

| Molecular Weight | 173.00 g/mol | [1][2] |

| Appearance | White powder/crystals | [1][2] |

| Purity | Typically >98% | [1][2] |

| Melting Point | 193 °C | [2] |